1-Hepten-3-one

Description

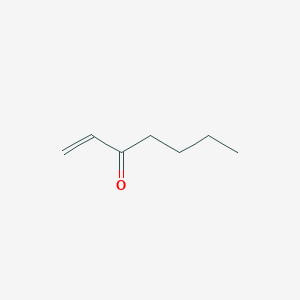

Structure

3D Structure

Properties

IUPAC Name |

hept-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h4H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLCUJRJCUXQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183438 | |

| Record name | 1-Hepten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2918-13-0 | |

| Record name | 1-Hepten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2918-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hepten-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002918130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hepten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hepten-3-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hepten-3-one (CAS No. 2918-13-0) is an organic compound classified as an enone, featuring a carbon-carbon double bond conjugated to a ketone. This volatile, naturally occurring molecule is of significant interest due to its roles in chemical ecology as a defensive agent and semiochemical in various organisms, including fungi and insects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and general experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic metallic odor.[1] Its key chemical and physical properties are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [2] |

| Molecular Weight | 112.17 g/mol | [2] |

| IUPAC Name | hept-1-en-3-one | [2] |

| CAS Number | 2918-13-0 | [3] |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Boiling Point | 154.00 to 155.00 °C @ 760.00 mm Hg | [1] |

| Density | 0.822 g/cm³ | [1] |

| Flash Point | 44.1 °C (111.0 °F) | [1] |

| Water Solubility | 2645 mg/L @ 25 °C (estimated) | [1] |

| InChI Key | OYLCUJRJCUXQBQ-UHFFFAOYSA-N | [2] |

| SMILES | CCCCC(=O)C=C | [2] |

Molecular Structure

This compound is an aliphatic ketone with a seven-carbon chain. The structure is characterized by a carbonyl group at the third carbon position and a double bond between the first and second carbon atoms. This arrangement forms a conjugated enone system.

Caption: 2D structure of this compound.

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary to individual research labs and manufacturers, this section outlines the general methodologies for its synthesis and analysis based on established organic chemistry principles.

Synthesis

A common synthetic route to this compound involves the oxidation of the corresponding secondary alcohol, 1-hepten-3-ol.

General Protocol for Oxidation of 1-Hepten-3-ol:

-

Dissolution: Dissolve 1-hepten-3-ol in a suitable organic solvent, such as dichloromethane or acetone, in a reaction flask.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Oxidant Addition: Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Jones reagent (chromium trioxide in sulfuric acid and acetone), to the cooled solution while stirring. The addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: Quench the reaction by adding a suitable reagent, such as isopropyl alcohol, to consume any excess oxidant.

-

Workup: Dilute the reaction mixture with a nonpolar organic solvent (e.g., diethyl ether) and filter through a pad of celite or silica gel to remove chromium salts. Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation or column chromatography on silica gel.

Another plausible synthetic route is via a Grignard reaction between acrolein and a butylmagnesium halide, followed by oxidation of the resulting 1-hepten-3-ol.

Caption: General workflow for the synthesis of this compound.

Analytical Methods

The structure and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

General Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

Injection: Inject a small volume (typically 1 µL) of the sample into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). The column temperature is programmed to ramp up to separate compounds based on their boiling points and interactions with the stationary phase. A typical temperature program might start at 40°C and ramp to 250°C.[4]

-

Detection (Mass Spectrometry): As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint.

-

Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are used to identify and quantify this compound.

Spectroscopic Analysis (NMR and IR):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the peaks confirm the presence of the vinyl, alkyl, and carbonyl groups and their connectivity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include a strong peak for the C=O stretch of the ketone (around 1685 cm⁻¹) and peaks for the C=C stretch of the alkene (around 1620 cm⁻¹).

Biological Roles and Interactions

This compound is not known to be involved in specific mammalian signaling pathways. However, it plays significant roles in the chemical ecology of fungi and insects, acting as a semiochemical.

-

Fungal Metabolite: this compound is a volatile organic compound produced by various fungi, such as Ganoderma lucidum and Spongiporus leucomallellus.[1][5] In this context, it can act as a semiochemical that influences the behavior of insects, either attracting mycophagous insects or repelling others.

-

Defensive Allomone: In some arthropods, such as the harvestman Iporangaia pustulosa, this compound is a key component of their defensive secretions, used to repel predators.[1]

-

Plant Volatile: The compound has also been identified in some plants, like alfalfa and tomato, where it may contribute to the plant's defense against herbivores.[1]

Caption: Known biological interactions involving this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. Store in a cool, dry, well-ventilated place away from sources of ignition.

References

- 1. This compound|CAS 2918-13-0|Research Chemical [benchchem.com]

- 2. This compound | C7H12O | CID 520420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Evaluation of Anticancer Potential of Ganoderma lucidum on MCF-7 Breast Cancer Cells Through Genetic Transcription of Energy Metabolism [mdpi.com]

- 5. This compound, 2918-13-0 [thegoodscentscompany.com]

Spectroscopic Data of 1-Hepten-3-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-hepten-3-one (CAS No. 2918-13-0), a key intermediate and fragrance component. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data. Experimental protocols for obtaining this data are also provided, along with graphical representations of the analytical workflows.

Molecular and Spectroscopic Overview

This compound is an α,β-unsaturated ketone with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol .[1][2] Its structure gives rise to characteristic spectroscopic signatures that are invaluable for its identification and characterization.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions.

Table 1: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z 112 |

| Key Fragment Ions (m/z) | 55 (base peak), 70, 27, 97[1] |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. As an α,β-unsaturated ketone, the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies are of particular diagnostic importance.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1710 - 1685 |

| C=C (Alkene) | Stretch | ~1644 |

| =C-H (Alkene) | Stretch | >3000 |

| C-H (Alkane) | Stretch | <3000 |

Note: The conjugation of the double bond with the carbonyl group lowers the C=O stretching frequency from that of a saturated ketone (typically ~1715 cm⁻¹).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals for the vinyl, alkyl, and methyl protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing effect of the carbonyl group and the geometry of the double bond.

Table 3: Estimated ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constant (J, Hz) |

| H-1 (vinyl, trans to C=O) | 6.3 - 6.5 | dd | J(H-1, H-2) ≈ 17, J(H-1, H-1') ≈ 1.5 |

| H-1' (vinyl, cis to C=O) | 5.8 - 6.0 | dd | J(H-1', H-2) ≈ 10, J(H-1', H-1) ≈ 1.5 |

| H-2 (vinyl) | 6.0 - 6.2 | dd | J(H-2, H-1) ≈ 17, J(H-2, H-1') ≈ 10 |

| H-4 (methylene) | 2.5 - 2.7 | t | J(H-4, H-5) ≈ 7 |

| H-5 (methylene) | 1.5 - 1.7 | sextet | J(H-5, H-4) ≈ 7, J(H-5, H-6) ≈ 7 |

| H-6 (methylene) | 1.2 - 1.4 | sextet | J(H-6, H-5) ≈ 7, J(H-6, H-7) ≈ 7 |

| H-7 (methyl) | 0.9 - 1.0 | t | J(H-7, H-6) ≈ 7 |

Note: These are estimated values based on typical chemical shifts for similar structures.[4]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of this compound shows seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 4: Estimated ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

| C-1 (=CH₂) | 128 - 132 |

| C-2 (-CH=) | 135 - 139 |

| C-3 (C=O) | 198 - 202 |

| C-4 (-CH₂-) | 40 - 44 |

| C-5 (-CH₂-) | 25 - 29 |

| C-6 (-CH₂-) | 22 - 26 |

| C-7 (-CH₃) | 13 - 15 |

Note: These are estimated values based on typical chemical shifts for α,β-unsaturated ketones and related structures.[5][6]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

5.1.1. Sample Preparation

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.

-

Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.

5.1.2. ¹H NMR Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Process the free induction decay (FID) with a Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals and determine the chemical shifts and coupling constants.

5.1.3. ¹³C NMR Acquisition

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence.

-

Set an appropriate relaxation delay (e.g., 2 seconds) and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the FID and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the IR spectrometer are clean.

-

Place a small drop of neat this compound onto the crystal or one of the salt plates.

-

If using salt plates, carefully place the second plate on top to create a thin liquid film.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal or salt plates thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion or gas chromatography).

-

For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam.

-

The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Workflows for IR and Mass Spectrometry analyses.

References

The Enigmatic Presence of 1-Hepten-3-one: A Technical Guide to its Natural Occurrence in Plants and Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hepten-3-one, a volatile organic compound (VOC), has been identified as a natural product in a select number of plant and fungal species. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of this seven-carbon ketone. It delves into its reported presence in various organisms, details the analytical methodologies for its detection and quantification, and explores its potential biosynthetic pathways and roles in signaling cascades. This document aims to serve as a valuable resource for researchers investigating novel bioactive compounds and their ecological significance.

Natural Occurrence of this compound

This compound has been reported as a volatile component in a limited but diverse range of organisms, spanning both the plant and fungal kingdoms. While its presence is confirmed in certain species, quantitative data remains scarce in the current scientific literature. The following table summarizes the known occurrences of this compound.

| Kingdom | Species | Common Name | Tissue/Part | Method of Detection | Quantitative Data (Concentration) | Reference(s) |

| Fungi | Ganoderma lucidum | Reishi Mushroom | Fruiting Body | HS-GC/MS | Not Reported | [1][2][3] |

| Plantae | Medicago sativa | Alfalfa | Whole Plant | Not Specified | Not Reported | [3] |

| Plantae | Solanum lycopersicum | Tomato | Fruit | Not Specified | Not Reported | [3] |

Note: While the presence of this compound is documented, the lack of quantitative data across studies highlights a significant research gap. Future investigations should focus on quantifying the concentration of this compound in various tissues and under different physiological conditions to better understand its biological relevance.

Experimental Protocols for Analysis

The analysis of volatile compounds like this compound from complex biological matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed and effective method for this purpose.

General Workflow for Volatile Compound Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of volatile compounds from plant or fungal samples.

Detailed Methodologies

2.2.1. Sample Preparation

-

Fungal Samples (Ganoderma lucidum): Fresh or dried fruiting bodies are finely ground to a powder. A known amount of the powder (e.g., 1-2 g) is placed in a headspace vial (e.g., 20 mL).

-

Plant Samples (Medicago sativa, Solanum lycopersicum): Fresh plant material (leaves, stems, or fruit) is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle. A specific weight of the powdered tissue (e.g., 2-5 g) is transferred to a headspace vial. For fruit samples, the tissue can also be homogenized directly in the vial.

2.2.2. Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for a broad range of volatile compounds.

-

Incubation and Extraction: The sealed headspace vial containing the sample is incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: The SPME fiber is immediately inserted into the heated injection port (e.g., 250°C) of the GC for thermal desorption of the analytes.

-

Chromatographic Separation: A polar capillary column, such as a DB-WAX or similar, is typically used for the separation of volatile compounds. The oven temperature program is optimized to achieve good separation of the target analytes. A typical program might be: initial temperature of 40°C held for 2 minutes, then ramped to 240°C at a rate of 5°C/minute, and held for 5 minutes.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode over a mass range of m/z 35-550.

2.2.4. Compound Identification and Quantification

-

Identification: this compound is identified by comparing its mass spectrum with reference spectra in the NIST library and by comparing its retention index with published values.

-

Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added to the sample before extraction. A calibration curve is generated using authentic standards of this compound.

Biosynthesis of this compound (Proposed Pathways)

The precise biosynthetic pathway of this compound in plants and fungi has not been fully elucidated. However, based on the biosynthesis of structurally related compounds, particularly C8 volatiles like 1-octen-3-ol, a plausible pathway involving the enzymatic oxidation of fatty acids can be proposed.

Proposed Biosynthesis in Fungi

In fungi, the biosynthesis of C8 volatiles is known to originate from the lipoxygenase (LOX) pathway acting on linoleic or linolenic acid. A similar pathway could lead to the formation of C7 compounds, potentially through the oxidation of a C17 fatty acid or a subsequent degradation step.

This proposed pathway involves two key enzymes:

-

Lipoxygenase (LOX): This enzyme would catalyze the introduction of molecular oxygen into an unsaturated fatty acid precursor.

-

Hydroperoxide Lyase (HPL): This enzyme would then cleave the resulting fatty acid hydroperoxide to yield this compound and an aldehyde byproduct.

Proposed Biosynthesis in Plants

In plants, the biosynthesis of volatile ketones can also occur through the degradation of fatty acids via the lipoxygenase pathway, similar to fungi. Lipid peroxidation, a process of oxidative degradation of lipids, can also lead to the formation of various aldehydes and ketones.

Potential Role in Signaling Pathways

Volatile organic compounds play crucial roles as signaling molecules (infochemicals) in the interactions between organisms. While the specific role of this compound in signaling is not yet established, its presence as a fungal and plant volatile suggests potential involvement in plant-fungus or plant-insect interactions.

Hypothetical Signaling Cascade in Plants

Fungal volatiles are known to elicit defense responses in plants. This compound released by a fungus could potentially be perceived by a plant, triggering a downstream signaling cascade that leads to the activation of defense genes.

This hypothetical pathway suggests that this compound could be perceived by a receptor on the plant cell surface, leading to an intracellular signaling cascade involving reactive oxygen species (ROS) and mitogen-activated protein (MAP) kinases, ultimately resulting in the activation of defense-related genes.

Future Directions

The study of this compound in plants and fungi is still in its early stages. Future research should focus on:

-

Quantitative Analysis: Determining the concentrations of this compound in various species and tissues under different conditions.

-

Biosynthetic Pathway Elucidation: Identifying the specific enzymes and genes responsible for the biosynthesis of this compound.

-

Signaling Role: Investigating the effects of this compound on gene expression and physiological responses in both plants and fungi to uncover its role in intercellular and inter-kingdom communication.

-

Bioactivity Screening: Exploring the potential pharmaceutical and agricultural applications of this compound, given that many volatile compounds exhibit antimicrobial or insect-repellent properties.

Conclusion

This compound is an intriguing volatile compound with a confirmed but underexplored presence in the plant and fungal kingdoms. This technical guide has summarized the current state of knowledge, providing a foundation for future research. The detailed experimental protocols and proposed biosynthetic and signaling pathways offer a starting point for scientists aiming to unravel the biological significance of this enigmatic molecule. Further investigation into this compound holds the promise of discovering novel bioactive compounds and shedding light on the complex chemical communication networks in nature.

References

The Biosynthesis of 1-Hepten-3-one: A Technical Guide for Researchers

December 13, 2025

Abstract

1-Hepten-3-one is a volatile organic compound with a characteristic metallic odor, identified in a diverse range of organisms including arthropods, fungi, and plants. Its role often pertains to chemical defense or as a component of aroma profiles. The biosynthesis of this C7 vinyl ketone is not ubiquitously understood and appears to proceed through distinct metabolic pathways depending on the organism. This technical guide provides an in-depth exploration of the two primary proposed biosynthetic routes for this compound: a polyketide synthesis pathway elucidated in the harvestman Iporangaia pustulosa, and a putative lipoxygenase-dependent pathway in plants and fungi. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding, detailed experimental protocols, and quantitative data where available.

Introduction

This compound (C₇H₁₂O) is a naturally occurring α,β-unsaturated ketone. Its presence has been documented in the defensive secretions of certain arthropods, as a volatile metabolite in fungi such as Ganoderma lucidum, and as a flavor component in plants like alfalfa and tomato.[1][2][3] The diverse biological contexts in which this compound is found suggest varied biosynthetic origins. Understanding these pathways is crucial for applications in chemical ecology, food science, and potentially for the development of novel bioactive compounds. This guide will detail the known and hypothesized biosynthetic pathways of this compound, with a focus on the underlying enzymatic reactions and experimental evidence.

Polyketide Biosynthesis in Arthropods

The most comprehensively elucidated biosynthetic pathway for this compound comes from studies on the Neotropical harvestman Iporangaia pustulosa.[4][5][6] In this organism, this compound is a major component of its defensive gland exudate. Isotopic labeling studies have demonstrated that its biosynthesis follows a polyketide pathway with a mixed acetate/propionate origin.[5]

The Polyketide Synthase (PKS) Pathway

The biosynthesis of this compound in I. pustulosa is proposed to be catalyzed by a Type I polyketide synthase (PKS).[6][7] These are large, multi-domain enzymes that iteratively condense short-chain acyl-CoA precursors to build a polyketide chain. The proposed pathway for this compound involves the following key steps:

-

Chain Initiation: The synthesis begins with a propionyl-CoA starter unit.

-

Chain Elongation: The initial propionyl-CoA is extended by a malonyl-CoA unit (derived from acetate) and then by a methylmalonyl-CoA unit (which can also be derived from propionate).

-

Processing: The growing polyketide chain undergoes a series of modifications, including reductions and dehydrations.

-

Chain Termination: The final steps are believed to involve thioester hydrolysis, decarboxylation, and a dehydrogenation to form the vinyl group of this compound.

An intriguing aspect of this pathway is the evidence for different sources of propionate for the starter and extender units, suggesting complex metabolic channeling of precursors.[4][5] The enzyme methylmalonyl-CoA mutase is implicated in the conversion of acetate to propionyl-CoA via succinyl-CoA, providing a link between acetate metabolism and the propionate units required for synthesis.[5]

Experimental Protocol: 13C-Labeling and NMR Analysis

The elucidation of the polyketide pathway in I. pustulosa relied on feeding the harvestmen with 13C-labeled precursors and analyzing the resulting this compound using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. A detailed protocol based on this methodology is outlined below.

Objective: To determine the biosynthetic precursors of this compound by tracing the incorporation of 13C-labeled compounds.

Materials:

-

Live specimens of the organism of interest (e.g., I. pustulosa).

-

13C-labeled precursors (e.g., [1-13C]acetate, [13C₃]propionate).

-

Control diet for the organisms.

-

Microcapillary tubes for feeding.

-

Solvent for extraction of defensive secretions (e.g., deuterated chloroform, CDCl₃).

-

NMR tubes and a high-field NMR spectrometer (e.g., 125 MHz for 13C).

Procedure:

-

Acclimatization: Maintain the organisms in a controlled environment with a regular diet for a period to acclimatize them to laboratory conditions.

-

Precursor Administration:

-

Prepare solutions of the 13C-labeled precursors in a suitable solvent (e.g., water).

-

Administer a defined volume of the labeled precursor solution to each individual. This can be done by feeding with a microcapillary tube.

-

A control group should be fed with an unlabeled solution.

-

-

Incubation: Allow the organisms to metabolize the labeled precursors for a period determined by the expected rate of biosynthesis (e.g., several days).

-

Sample Collection:

-

Gently stimulate the organisms to release their defensive secretions.

-

Collect the secretions directly into a vial containing a suitable solvent for extraction and NMR analysis (e.g., CDCl₃).

-

-

NMR Analysis:

-

Transfer the extract to an NMR tube.

-

Acquire 13C NMR spectra. Key parameters include a 125 MHz frequency, a sufficient number of scans to achieve a good signal-to-noise ratio, and appropriate relaxation delays.

-

Analyze the spectra to identify enriched positions in the this compound molecule. The presence and pattern of 13C-13C coupling can reveal the incorporation of intact precursor units.

-

-

Data Interpretation: Compare the labeling patterns from different precursors to reconstruct the biosynthetic pathway. For example, feeding with [1-13C]acetate would label specific carbon atoms if it is a precursor, while [13C₃]propionate would lead to the incorporation of a three-carbon unit.

Lipoxygenase (LOX) Pathway in Plants and Fungi

In plants and fungi, this compound is often found alongside other volatile organic compounds that are known products of the lipoxygenase (LOX) pathway.[3][8] This pathway is responsible for the generation of "green leaf volatiles" (GLVs), which are typically C6 and C9 aldehydes and alcohols formed from the oxidative cleavage of polyunsaturated fatty acids.[4][9]

The General LOX Pathway

The LOX pathway is initiated by the oxygenation of polyunsaturated fatty acids like linoleic acid (C18:2) and α-linolenic acid (C18:3). The key enzymes involved are:

-

Lipoxygenase (LOX): These non-heme iron-containing enzymes catalyze the insertion of molecular oxygen into fatty acids to form fatty acid hydroperoxides.[10] Depending on the enzyme's specificity, oxygenation can occur at different positions, commonly C-9 or C-13.

-

Hydroperoxide Lyase (HPL): This enzyme, a member of the cytochrome P450 family (CYP74), cleaves the fatty acid hydroperoxides into two shorter-chain molecules: an aldehyde and an oxo-acid.[2][10]

The cleavage of a 13-hydroperoxide of linolenic acid, for instance, yields a C6 aldehyde ((Z)-3-hexenal) and a C12 oxo-acid.

A Putative Pathway to this compound

While the formation of C6 and C9 volatiles is well-established, the precise mechanism for the production of a C7 compound like this compound via the LOX pathway is not yet fully elucidated and remains speculative. However, based on the known chemistry of the LOX pathway and the structure of this compound, a hypothetical pathway can be proposed:

-

Substrate: The pathway likely starts with a polyunsaturated fatty acid, such as linoleic or linolenic acid.

-

LOX Action: A lipoxygenase with specificity for a less common position could generate a hydroperoxide intermediate.

-

HPL Cleavage: A specific hydroperoxide lyase would then cleave this intermediate to yield a C7 fragment. For example, cleavage of a 12-hydroperoxide of linoleic acid could theoretically produce a C7 aldehyde and a C11 oxo-acid.

-

Further Modification: The resulting C7 aldehyde could then be modified (e.g., through oxidation and decarboxylation, or other enzymatic steps) to form the ketone and vinyl group of this compound.

The presence of 1-octen-3-ol in mushrooms, which is formed from the cleavage of a 10-hydroperoxide of linoleic acid, lends support to the idea that HPL enzymes can act on different positions of the fatty acid chain to produce volatiles of varying lengths.[11][12]

Experimental Protocol: LOX and HPL Activity Assays

Assaying for LOX and HPL activity can provide evidence for the presence of this pathway in an organism of interest.

Objective: To measure the activity of lipoxygenase and hydroperoxide lyase in a biological sample.

Materials:

-

Biological sample (e.g., plant leaf tissue, fungal mycelium).

-

Extraction buffer (e.g., phosphate buffer, pH 6.0-7.0).

-

Substrates:

-

For LOX: Linoleic acid or α-linolenic acid.

-

For HPL: A corresponding fatty acid hydroperoxide (e.g., 13-hydroperoxy-linoleic acid, 13-HPOD). This may need to be synthesized enzymatically using a commercial LOX.

-

-

UV-Vis spectrophotometer.

-

For volatile analysis: Gas chromatograph with a mass spectrometer detector (GC-MS) and a headspace sampler.

Procedure:

Part A: Lipoxygenase (LOX) Activity Assay [13][14]

-

Enzyme Extraction: Homogenize the biological sample in cold extraction buffer. Centrifuge to remove cell debris and use the supernatant as the crude enzyme extract.

-

Substrate Preparation: Prepare a stock solution of sodium linoleate in water with a surfactant like Tween 20.

-

Assay:

-

In a quartz cuvette, mix the extraction buffer and the sodium linoleate solution.

-

Add a small amount of the enzyme extract to start the reaction.

-

Monitor the increase in absorbance at 234 nm. This wavelength corresponds to the formation of the conjugated diene system in the hydroperoxide product.

-

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the hydroperoxide (approximately 25,000 M⁻¹cm⁻¹).

Part B: Hydroperoxide Lyase (HPL) Activity Assay [15]

-

Enzyme Extraction: Prepare a crude enzyme extract as described for the LOX assay.

-

Assay:

-

In a quartz cuvette, add the extraction buffer and the hydroperoxide substrate (e.g., 13-HPOD).

-

Add the enzyme extract to initiate the reaction.

-

Monitor the decrease in absorbance at 234 nm, which corresponds to the cleavage of the hydroperoxide.

-

-

Calculation: Calculate the HPL activity based on the rate of decrease in absorbance.

Part C: Analysis of Volatile Products by GC-MS [1]

-

Reaction: Incubate the enzyme extract with the fatty acid substrate in a sealed headspace vial.

-

Extraction: Use solid-phase microextraction (SPME) to adsorb the volatile compounds from the headspace of the vial.

-

GC-MS Analysis:

-

Thermally desorb the volatiles from the SPME fiber into the GC injector.

-

Separate the compounds on a suitable capillary column (e.g., HP-5MS).

-

Identify the compounds based on their mass spectra by comparison to a spectral library (e.g., NIST).

-

-

Quantification: Quantify the amount of this compound and other volatiles by using an internal standard and generating a calibration curve.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, data from related processes can provide a useful context for researchers. The following tables summarize available quantitative information.

Table 1: HPL Activity in Various Plant Sources

| Plant Source | Substrate | HPL Activity (μmol min⁻¹ g⁻¹) | Reference |

| Soy bean | 13-HPOD | 25.4 | [4] |

| Barley | 13-HPOT | >14x higher than with 13-HPOD | [4] |

| Potato (leaves) | 13-HPOT | ~1.5 (calculated from nmol/min/gfw) | [16] |

| Potato (tubers) | 13-HPOT | ~0.048 | [16] |

Table 2: Concentration and Yield of Related Volatiles

| Organism | Compound | Condition | Yield/Concentration | Reference |

| Penicillium camemberti | 1-octen-3-ol | 0.5 g/L linoleic acid induction | 1.8 µg/mg protein | [17] |

| Penicillium camemberti | 1-octen-3-ol | Bioconversion of 10-HPOD (induced) | 9.0 µg/mg protein | [17] |

| Engineered E. coli | Raspberry Ketone | Bioconversion from fatty acids | 180.94 mg/L | [6] |

| Tomato (red ripe) | 6-methyl-5-hepten-2-one | Organic, open-field | 17.2% of total volatiles | [8] |

| Tomato | 1-penten-3-one | Ripe fruit | Present, affects flavor perception | [18][19] |

Conclusion and Future Directions

The biosynthesis of this compound is a fascinating example of metabolic diversity, with distinct pathways evolving in different branches of life. In arthropods like the harvestman Iporangaia pustulosa, a well-defined polyketide synthesis pathway utilizing both acetate and propionate precursors has been established through isotopic labeling studies. In contrast, the biosynthesis in plants and fungi is likely linked to the lipoxygenase pathway, although the specific enzymatic steps that lead to a C7 ketone from C18 fatty acids are yet to be definitively identified.

For researchers in this field, several key areas warrant further investigation:

-

Identification and characterization of the polyketide synthase from I. pustulosa would provide invaluable insights into the evolution and mechanism of this enzyme class in arthropods.

-

Elucidation of the specific lipoxygenase and hydroperoxide lyase enzymes responsible for this compound formation in plants and fungi is a critical next step. This will require screening for enzymes with atypical substrate specificities.

-

Quantitative flux analysis of these pathways would provide a deeper understanding of the metabolic regulation and efficiency of this compound production.

-

Exploring the biological activity of this compound in the context of drug development could reveal novel therapeutic applications, particularly given its role in chemical defense.

This guide provides a solid foundation for these future endeavors by summarizing the current knowledge and providing detailed experimental frameworks. The continued study of the biosynthesis of specialized metabolites like this compound will undoubtedly uncover new enzymatic functions and metabolic capabilities in the natural world.

References

- 1. Determination of Volatile Aroma Compounds of Ganoderma Lucidum by Gas Chromatography Mass Spectrometry (HS-GC/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient bioconversion of raspberry ketone in Escherichia coli using fatty acids feedstocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of volatile aroma compounds of Ganoderma lucidum by gas chromatography mass spectrometry (HS-GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. syjxb.com [syjxb.com]

- 6. Efficient bioconversion of raspberry ketone in Escherichia coli using fatty acids feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Hydroperoxide lyases (CYP74C and CYP74B) catalyze the homolytic isomerization of fatty acid hydroperoxides into hemiacetals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 18. researchgate.net [researchgate.net]

- 19. Volatilomics-Based Discovery of Key Volatiles Affecting Flavor Quality in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 1-Hepten-3-one (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hepten-3-one (CAS: 2918-13-0) is an unsaturated ketone that has garnered interest in various scientific domains. It is recognized as a naturally occurring compound, identified as a fungal metabolite and a component of the defensive secretions of certain arthropods.[1][2] Its chemical structure, featuring a conjugated enone system, imparts specific reactivity and physical characteristics that are crucial for its application and study. This guide provides a detailed overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and illustrates its biosynthetic pathway.

Physical Properties of this compound

The physical characteristics of this compound are fundamental to its handling, application in synthesis, and analysis. While a comprehensive set of experimentally determined properties is not extensively documented in publicly available literature, key estimated and observed values are summarized below.

| Property | Value | Source |

| Boiling Point | 154.00 to 155.00 °C (at 760.00 mm Hg) | (Estimated)[3][4] |

| Density | Not available | N/A |

| Molecular Formula | C₇H₁₂O | [5] |

| Molecular Weight | 112.17 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid | (Estimated)[3][4] |

| Vapor Pressure | 3.221000 mmHg @ 25.00 °C | (Estimated)[3] |

| Flash Point | 111.00 °F (43.89 °C) | (Estimated)[3] |

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of this compound is essential for its application in research and development. The following sections detail generalized experimental methodologies for ascertaining the boiling point and density of liquid organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a small sample of this compound, the capillary method is a common and efficient technique.

Materials:

-

Sample of this compound

-

Capillary tube (sealed at one end)

-

Small test tube

-

Thermometer

-

Heating apparatus (e.g., oil bath or melting point apparatus)

-

Rubber band or wire for attaching the capillary to the thermometer

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube is inverted (open end down) and placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is submerged in a heating bath.

-

The bath is heated gradually. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid like this compound involves the use of a pycnometer or a graduated cylinder and a balance.

Materials:

-

Sample of this compound

-

Pycnometer (for high accuracy) or a graduated cylinder

-

Analytical balance

Procedure using a Graduated Cylinder:

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.

-

A known volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

Biosynthesis of this compound

Recent studies have elucidated the biosynthetic pathway of this compound in the neotropical harvestman Iporangaia pustulosa.[1][3][6] The pathway involves a mixed acetate/propionate origin, indicative of a polyketide synthesis route.[1][3] Key precursors include propionyl-CoA and acetate, which undergo a series of enzymatic reactions to form the final product.[1] The involvement of methylmalonyl-CoA mutase has also been identified, which converts acetate into propionyl-CoA via succinyl-CoA.[1][6]

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This technical guide provides a summary of the currently available physical property data for this compound, standard methodologies for its experimental determination, and an overview of its natural biosynthesis. For researchers and professionals in drug development, a thorough understanding of these fundamental characteristics is paramount for the effective and safe utilization of this compound in further studies and applications. The provided experimental protocols offer a basis for obtaining more precise data where literature values are unavailable.

References

- 1. First Biosynthetic pathway of this compound in Iporangaia pustulosa (Opiliones) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H12O | CID 520420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 2918-13-0 [thegoodscentscompany.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. First biosynthetic pathway of this compound in Iporangaia pustulosa (Opiliones) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Hepten-3-one

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hepten-3-one, a volatile organic compound with relevance in natural products chemistry and potential applications in various scientific fields. This document details its chemical identity, physicochemical properties, synthesis, analytical methods, and biological context.

Chemical Identity and Properties

This compound, an α,β-unsaturated ketone, is recognized by the following identifiers:

-

IUPAC Name: hept-1-en-3-one[1]

-

CAS Number: 2918-13-0[1]

-

Synonyms: 1-heptene-3-one, n-butylacrolein, vinyl butyl ketone[1]

The fundamental properties of this compound are summarized in the table below, providing key data for experimental design and evaluation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 154.2 °C at 760 mmHg | [3] |

| Density | 0.822 g/cm³ | [3] |

| Flash Point | 44.1 °C | [3] |

| Vapor Pressure | 3.221 mmHg at 25 °C (estimated) | [2] |

| Water Solubility | 2645 mg/L at 25 °C (estimated) | [2] |

| logP (o/w) | 1.93170 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of the corresponding allylic alcohol followed by oxidation. A common and effective method is the Grignard reaction between butanal and vinylmagnesium bromide to form 1-hepten-3-ol, which is subsequently oxidized to the target ketone.

Representative Synthesis of this compound

This protocol describes a representative two-step synthesis.

Step 1: Synthesis of 1-Hepten-3-ol via Grignard Reaction

This procedure is based on the general principles of Grignard reactions with aldehydes.

-

Materials: Magnesium turnings, vinyl bromide, butanal, anhydrous diethyl ether, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

-

Protocol:

-

Prepare a Grignard reagent by slowly adding a solution of vinyl bromide in anhydrous diethyl ether to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated with gentle heating and then maintained at a gentle reflux.

-

After the formation of vinylmagnesium bromide is complete, cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of butanal in anhydrous diethyl ether to the cooled Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude 1-hepten-3-ol. The product can be purified by vacuum distillation.

-

Step 2: Oxidation of 1-Hepten-3-ol to this compound

This procedure utilizes a standard oxidation method for secondary alcohols.

-

Materials: 1-Hepten-3-ol, pyridinium chlorochromate (PCC), anhydrous dichloromethane, silica gel.

-

Protocol:

-

In a flask, suspend pyridinium chlorochromate (PCC) in anhydrous dichloromethane.

-

To this suspension, add a solution of 1-hepten-3-ol in anhydrous dichloromethane dropwise.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by flash column chromatography or vacuum distillation.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Volatile Ketones

The analysis of this compound, as a volatile ketone, can be effectively performed using HPLC after derivatization. A common method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).

-

Derivatization:

-

HPLC Analysis:

-

The eluted DNPH derivatives are separated by reversed-phase HPLC.[4]

-

A typical column for this separation is a C18 column (e.g., Welch Uitisil® XB-C18, 4.6×250mm, 5μm).

-

A common mobile phase is a gradient of acetonitrile and water.[4][5]

-

Detection is performed using a UV detector at a wavelength of approximately 360 nm.[6]

-

Quantification is achieved by comparing the peak area to that of a calibration curve prepared with a standard of the this compound-DNPH derivative.

-

Biological Context and Potential Applications

This compound has been identified as a fungal metabolite, notably in Ganoderma lucidum, a mushroom well-regarded in traditional medicine for its diverse pharmacological properties.[2] While the primary bioactive compounds of G. lucidum are considered to be polysaccharides and triterpenoids, the presence of volatile components like this compound contributes to the overall chemical profile and may have biological activities that are yet to be fully elucidated.

Role as an α,β-Unsaturated Ketone

The chemical structure of this compound, specifically the α,β-unsaturated carbonyl moiety, is a key determinant of its potential biological activity. This functional group is a Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules such as proteins and nucleic acids. This reactivity is the basis for the biological effects of many natural and synthetic α,β-unsaturated carbonyl compounds.

Caption: General mechanism of Michael addition of a biological nucleophile to this compound.

This reactivity can lead to a variety of cellular effects, including enzyme inhibition and the induction of cellular stress responses. The tunable functionality of the α,β-unsaturated carbonyl group makes it a topic of interest in drug development, although its potential for cytotoxicity must be carefully considered.[1]

Potential Applications in Drug Development

α,β-Unsaturated ketones are a class of compounds with diverse medicinal properties, including anticancer activities.[7] Some compounds with this motif have been shown to act as mitochondrial toxins, a mechanism that can be exploited for developing cytotoxic agents against cancer cells.[7] The presence of this compound in G. lucidum, a mushroom with known anticancer properties, suggests that it could be a minor contributor to the overall bioactivity of the mushroom's extracts. Further research is needed to isolate and evaluate the specific biological effects of this compound and to determine its potential as a lead compound in drug discovery programs.

Conclusion

This compound is a well-characterized α,β-unsaturated ketone with established physicochemical properties. Standard organic synthesis and analytical protocols are applicable for its preparation and quantification. Its occurrence in biologically active natural sources like Ganoderma lucidum and the inherent reactivity of its α,β-unsaturated carbonyl moiety suggest potential for further investigation into its biological activities and applications, particularly in the context of drug development and natural product chemistry. This guide provides a foundational resource for researchers and scientists working with this compound.

References

- 1. This compound | C7H12O | CID 520420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Unlocking the Potential of 1-Heptyne: A Comprehensive Guide [finechemical.net]

- 4. Conversion of Aldehydes to Branched or Linear Ketones via Regiodivergent Rhodium-Catalyzed Vinyl Bromide Reductive Coupling-Redox Isomerization Mediated by Formate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H12O) [pubchemlite.lcsb.uni.lu]

- 6. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safety and Handling of 1-Hepten-3-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Hepten-3-one (CAS No. 2918-13-0), a flammable liquid and irritant. The following sections detail the compound's properties, hazards, and the necessary precautions for its safe use in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior under various experimental conditions and for proper storage and handling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [2] |

| Molecular Weight | 112.17 g/mol | [2] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [1][3] |

| Boiling Point | 154.00 to 155.00 °C @ 760.00 mm Hg (est.) | [1][3] |

| Flash Point | 111.00 °F (44.10 °C) (est.) | [1][3] |

| Vapor Pressure | 3.221000 mmHg @ 25.00 °C (est.) | [1][3] |

| Solubility | Soluble in alcohol; Insoluble in water (2645 mg/L @ 25 °C est.) | [3] |

| logP (o/w) | 1.671 (est.) | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and its irritant properties to the skin, eyes, and respiratory system.[2]

GHS Hazard Classification: [2]

| Hazard Class | Category |

| Flammable liquids | 3 |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2A |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 |

Hazard Statements: [2]

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicology Data

| Toxicity Endpoint | Value |

| Oral/Parenteral Toxicity | Not determined |

| Dermal Toxicity | Not determined |

| Inhalation Toxicity | Not determined |

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the search results, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for determining the hazard classifications listed above.

-

Flammability (Flash Point): Determined using methods like the Tag Closed Cup (TCC) tester.

-

Skin Irritation/Corrosion: Typically assessed using in vivo (e.g., OECD TG 404) or in vitro (e.g., OECD TG 431, 439) methods.

-

Eye Irritation/Corrosion: Assessed using in vivo (e.g., OECD TG 405) or in vitro (e.g., Bovine Corneal Opacity and Permeability test, OECD TG 437) methods.

-

Acute Inhalation Toxicity: Assessed according to OECD TG 403.

The logical workflow for a comprehensive safety assessment of a chemical like this compound is depicted in the diagram below.

Caption: Workflow for Chemical Safety Assessment.

Safe Handling and Storage Precautions

Given the flammable and irritant nature of this compound, strict adherence to the following handling and storage protocols is mandatory.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (EN166).[5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[5]

-

Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Handling Procedures:

-

Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.[4][5]

-

Ground and bond containers and receiving equipment to prevent static electricity discharge.[4][6]

-

Avoid breathing mist, vapors, or spray.[7]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store away from heat and sources of ignition.[5]

-

Store locked up.[7]

-

Incompatible Materials: Strong oxidizing agents.[4]

The logical relationship between hazard identification and the implementation of control measures is illustrated in the following diagram.

Caption: Hazard Control Flow for this compound.

First-Aid Measures

In the event of exposure to this compound, immediate action is required.

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[6]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[4][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][7]

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[4] Water mist may be used to cool closed containers.[4]

-

Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back.[4] Containers may explode when heated.[4] Vapors may form explosive mixtures with air.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[6] Ensure adequate ventilation.[5] Remove all sources of ignition.[5] Use personal protective equipment as required.[5]

-

Environmental Precautions: Prevent entry into sewers and public waters.[6]

-

Methods for Cleaning Up: Contain any spills with dikes or absorbents.[6] Clean up spills using an absorbent material and collect it.[6] Use only non-sparking tools.[6] Dispose of the waste in accordance with local, regional, and national regulations.[8]

References

- 1. This compound, 2918-13-0 [perflavory.com]

- 2. This compound | C7H12O | CID 520420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 2918-13-0 [thegoodscentscompany.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. gelest.com [gelest.com]

- 7. chemicalsafety.com [chemicalsafety.com]

- 8. fr.cpachem.com [fr.cpachem.com]

The Fungal Metabolite 1-Hepten-3-one: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Biosynthesis, Biological Activity, and Experimental Analysis of a Promising Volatile Organic Compound

Abstract

Volatile organic compounds (VOCs) are crucial to the chemical ecology of fungi, mediating interactions with their environment. Among these, the seven-carbon ketone, 1-hepten-3-one, has been identified as a metabolite of fungi such as Ganoderma lucidum[1]. While research has extensively focused on the related C8-volatile, 1-octen-3-ol, this compound presents a compelling subject for investigation due to its potential biological activities, including antimicrobial and insect repellent properties. This technical guide provides a comprehensive overview of the current knowledge on this compound as a fungal metabolite, including its proposed biosynthetic pathway, known biological roles, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in mycology, chemical ecology, and drug discovery.

Introduction

Fungi produce a diverse arsenal of secondary metabolites, including a wide range of volatile organic compounds (VOCs) that play critical roles in their life cycle and ecological interactions. These airborne chemical signals can influence the growth and development of the producing fungus, as well as mediate interactions with other organisms, including plants, bacteria, and insects. This compound, a C7 enone, is one such fungal VOC that has been reported in species like the medicinal mushroom Ganoderma lucidum[1]. While its more famous C8 counterpart, 1-octen-3-ol (the so-called "mushroom alcohol"), has been the subject of extensive research, the biological significance of this compound is an emerging area of interest. This guide synthesizes the available information on this compound, providing a technical foundation for its further exploration as a bioactive fungal metabolite.

Biosynthesis of this compound

The biosynthesis of C7 and C8 volatile compounds in fungi is intricately linked to fatty acid metabolism. While the specific pathway for this compound has not been definitively elucidated in fungi, a plausible route can be proposed based on the well-established biosynthesis of C8 volatiles, such as 1-octen-3-ol. This pathway involves the oxidative cleavage of unsaturated fatty acids.

The proposed biosynthetic pathway for this compound likely originates from the oxidation of a C7 unsaturated fatty acid or the cleavage of a longer-chain unsaturated fatty acid at a specific position. The key enzymes in this process are lipoxygenases (LOX) or dioxygenases (DOX), which introduce a hydroperoxy group into the fatty acid backbone, followed by the action of a hydroperoxide lyase (HPL) that cleaves the carbon chain to produce the volatile ketone.

Biological Activities of this compound

While direct studies on the biological activities of this compound are limited, the known functions of related fungal VOCs, particularly short-chain ketones, suggest several potential roles.

Antifungal Activity

Many fungal VOCs exhibit antifungal properties, potentially inhibiting the growth of competing fungal species. The related C8 compound, 1-octen-3-ol, has demonstrated inhibitory effects against a range of fungi. It is plausible that this compound possesses similar fungistatic or fungicidal properties.

Insect Repellent Activity

Volatile ketones are known to play a role in repelling insects. A study on the repellency of a series of aliphatic methyl ketones against Anopheles gambiae s.s. provides valuable data that can be extrapolated to this compound.

| Compound | Concentration | Repellency (%) | Reference |

| 2-Heptanone | 10% | 38.2 ± 7.5 | [2] |

| 2-Octanone | 10% | 69.0 ± 6.6 | [2] |

| 2-Nonanone | 10% | 86.2 ± 3.6 | [2] |

| DEET | 1% | 82.7 ± 1.9 | [2] |

Table 1: Repellency of selected methyl ketones against Anopheles gambiae s.s.

Phytotoxic Activity

Some fungal VOCs can have phytotoxic effects, inhibiting seed germination and plant growth. This can be a mechanism for fungi to compete with plants for resources. The related compound 1-octen-3-one has been shown to be highly phytotoxic, suggesting that this compound may also possess such activity.

Potential Role in Fungal Signaling (Quorum Sensing)

Quorum sensing is a cell-density-dependent communication mechanism in microorganisms, often mediated by small diffusible molecules. In fungi, volatile compounds can act as quorum-sensing molecules, regulating morphogenesis, sporulation, and secondary metabolite production. While not yet demonstrated for this compound, its volatile nature makes it a candidate for involvement in such signaling pathways, both within a fungal population and in interspecies communication.

Experimental Protocols

Extraction and Analysis of this compound from Fungal Cultures

The analysis of volatile compounds like this compound from fungal cultures is typically performed using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Fungal culture grown on a suitable solid or liquid medium

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

This compound analytical standard

-

Internal standard (e.g., 2-octanone)

Protocol:

-

Sample Preparation: Aseptically transfer a standardized amount of the fungal culture (e.g., a specific number of agar plugs or a defined volume of liquid culture) into a 20 mL headspace vial.

-

Internal Standard: Add a known amount of the internal standard to the vial.

-

Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.

-

SPME Extraction: Insert the SPME fiber through the septum into the headspace of the vial and expose it for a standardized time (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

GC-MS Analysis: Retract the fiber and immediately insert it into the hot injector of the GC-MS system for thermal desorption of the analytes onto the analytical column.

-

Data Analysis: Identify this compound by comparing its mass spectrum and retention time with that of the analytical standard. Quantify the compound by comparing its peak area to that of the internal standard.

Antifungal Susceptibility Testing

The antifungal activity of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

Materials:

-

Test fungus (e.g., a pathogenic yeast or mold)

-

Appropriate liquid culture medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

This compound

-

Solvent for this compound (e.g., DMSO)

-

Positive control antifungal agent (e.g., fluconazole)

-

Spectrophotometer or plate reader

Protocol:

-

Prepare Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the culture medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test fungus according to established protocols (e.g., CLSI guidelines).

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration for the test organism to grow in the control wells.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control), as determined visually or by measuring the optical density.

Conclusion and Future Directions

This compound is an intriguing fungal metabolite with the potential for significant biological activities. Its likely origin from fatty acid metabolism places it within a well-studied class of fungal volatile compounds. The information presented in this guide provides a foundation for further research into this molecule. Future studies should focus on:

-

Elucidating the specific biosynthetic pathway of this compound in various fungal species.

-

Quantifying the production of this compound in a wider range of fungi and under different growth conditions.

-

Conducting comprehensive biological activity screening to determine its antifungal, insecticidal, and phytotoxic potential with quantitative metrics.

-

Investigating its role in fungal signaling and communication.

A deeper understanding of this compound and other fungal VOCs will not only enhance our knowledge of fungal chemical ecology but may also lead to the development of novel antifungal agents, insect repellents, and other valuable natural products.

References

Olfactory and Flavor Profile of 1-Hepten-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hepten-3-one is a volatile organic compound belonging to the class of enones, characterized by an alkene conjugated with a ketone.[1] While not widely utilized in the flavor and fragrance industry, its presence has been identified in various natural sources, including alfalfa, tomato, and as a fungal metabolite, notably in Ganoderma lucidum.[2][3] This technical guide provides a comprehensive overview of the current scientific understanding of the olfactory and flavor profile of this compound, its physicochemical properties, relevant experimental protocols for its analysis, and insights into its potential biological pathways.

Olfactory and Flavor Profile

The sensory characteristics of this compound are not extensively documented in scientific literature. The primary odor descriptor that has been reported is metallic .[2][4] Notably, it is often recommended to be excluded from fragrance and flavor applications.[2]

For contextual understanding, the closely related compound, 1-Hepten-3-ol, exhibits a more complex and well-defined sensory profile. Its odor is described as oily, green, metallic, acrylate, tomato, spicy, earthy, fruity, and mushroom-like.[5] The flavor of 1-Hepten-3-ol is characterized as green, sweet, plastic, metallic, and weedy.[6] This comparison highlights the significant impact of the functional group (ketone vs. alcohol) on the perceived sensory profile.

Currently, there is a lack of publicly available quantitative data regarding the odor and taste thresholds of this compound in water or other matrices. Such data is crucial for determining its potential contribution to the overall flavor of a product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C7H12O | [3] |

| Molecular Weight | 112.17 g/mol | [3] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [2] |

| Boiling Point | 154.00 to 155.00 °C @ 760.00 mm Hg (estimated) | [2] |

| Vapor Pressure | 3.221000 mmHg @ 25.00 °C (estimated) | [2] |

| Flash Point | 111.00 °F. TCC ( 44.10 °C. ) (estimated) | [2] |

| Solubility | Soluble in alcohol; Water solubility: 2645 mg/L @ 25 °C (estimated) | [2] |

| logP (o/w) | 1.671 (estimated) | [2] |

| CAS Number | 2918-13-0 | [3] |

Experimental Protocols for Analysis

Sample Preparation and Volatile Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

This technique is a sensitive and solvent-free method for extracting volatile compounds from a sample's headspace.[7][8]

-

Sample Incubation: A known quantity of the homogenized sample (e.g., fungal culture, tomato puree) is placed in a sealed headspace vial. The vial is then incubated at a controlled temperature (e.g., 40-60°C) for a specific duration to allow volatile compounds to partition into the headspace.

-

SPME Fiber Exposure: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the vial for a defined period to adsorb the volatile analytes.

-